molecular formula C11H10N2O3 B7803884 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid

Cat. No.: B7803884
M. Wt: 218.21 g/mol
InChI Key: HTCQVERJQNOZCZ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a 4-methylphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid typically involves the cyclization of N-acylhydrazones. One common method is the reaction of 4-methylbenzohydrazide with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Oxadiazole oxides

    Reduction: Amine derivatives

    Substitution: Various substituted oxadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazole-2-acetic Acid
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-acetic Acid
  • 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-acetic Acid

Uniqueness

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-acetic Acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)11-13-12-9(16-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCQVERJQNOZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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